molecular formula C8H6F4O B6601194 (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol CAS No. 848926-12-5

(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol

Cat. No. B6601194
M. Wt: 194.13 g/mol
InChI Key: BDQHSIMDNYIOMB-SSDOTTSWSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 4-fluorobenzaldehyde (500 mg, 4.03 mmol), (trifluoromethyl)trimethylsilane (715 μL, 4.83 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 403 μL, 0.403 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 30 minutes. Thus, 1-fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound CS) (948 mg, yield: quantitative) was obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]([Si](C)(C)C)([F:13])[F:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[C:11]([F:13])([F:12])[F:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
715 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673908B2

Procedure details

According to Reference Example 8-12, by use of 4-fluorobenzaldehyde (500 mg, 4.03 mmol), (trifluoromethyl)trimethylsilane (715 μL, 4.83 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 403 μL, 0.403 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 30 minutes. Thus, 1-fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound CS) (948 mg, yield: quantitative) was obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[F:10][C:11]([Si](C)(C)C)([F:13])[F:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([OH:7])[C:11]([F:13])([F:12])[F:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
715 μL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 948 mg
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.